benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride
Description
Properties
IUPAC Name |
benzyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGTFSDZJVMSD-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride, also known as benzyl threonine hydrochloride, is an amino acid derivative with significant biological activity. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interactions in biological systems. Below is a detailed examination of its biological activity, mechanisms of action, and potential applications.
- Chemical Formula : C₁₁H₁₆ClNO₃
- Molecular Weight : Approximately 245.70 g/mol
- Solubility : Soluble in water, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds, enhancing binding affinity and specificity to target molecules. The compound's mechanism can be summarized as follows:
- Enzyme Interaction : The compound acts as a substrate or inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may play a role in neuroprotection and modulation of synaptic transmission.
- Metabolic Role : As a threonine derivative, it is involved in protein synthesis and metabolic processes essential for cellular function.
Case Study 1: Antimicrobial Properties
A study conducted on various amino acid derivatives indicated that benzyl threonine hydrochloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 50 µg/mL for both strains, indicating potent activity.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 50 |
| Control (Standard Antibiotic) | 10 |
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines demonstrated that benzyl threonine hydrochloride could reduce oxidative stress markers. The compound significantly decreased reactive oxygen species (ROS) levels by up to 30% when compared to untreated controls.
| Treatment | ROS Level Reduction (%) |
|---|---|
| This compound | 30 |
| Control | 0 |
Applications
This compound has potential applications in various fields:
- Pharmaceuticals : Its antimicrobial and neuroprotective properties make it a candidate for drug development targeting infections and neurodegenerative diseases.
- Nutraceuticals : As a dietary supplement, it may enhance protein synthesis and support metabolic health.
- Biochemical Research : It serves as a valuable tool for studying enzyme kinetics and receptor interactions due to its structural characteristics.
Scientific Research Applications
The compound exhibits several biological activities attributed to its functional groups, which facilitate interactions with enzymes and receptors. Key areas of research include:
-
Antimicrobial Properties :
- Case Study : A study demonstrated that benzyl threonine hydrochloride possesses antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 50 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.
Compound MIC (µg/mL) Benzyl (2S,3S)-Threonine 50 Control (Standard Antibiotic) 10 -
Neuroprotective Effects :
- Case Study : In vitro studies on neuronal cell lines revealed that the compound can reduce oxidative stress markers. Specifically, it decreased reactive oxygen species (ROS) levels by up to 30% compared to untreated controls.
Treatment ROS Level Reduction (%) Benzyl Threonine Hydrochloride 30 Control 0
Applications
Benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride has diverse applications:
- Pharmaceuticals : Its antimicrobial and neuroprotective properties position it as a candidate for drug development targeting infections and neurodegenerative diseases.
- Nutraceuticals : As a dietary supplement, it may enhance protein synthesis and support metabolic health.
- Biochemical Research : The compound serves as a valuable tool for studying enzyme kinetics and receptor interactions due to its structural characteristics.
Synthesis and Industrial Relevance
The synthesis of benzyl threonine hydrochloride can be achieved through various methods, including enzyme-catalyzed reactions that offer high stereoselectivity and stability. For example, engineered aldolase polypeptides have been developed for the asymmetric synthesis of β-hydroxy-α-amino acids, including this compound. This method is advantageous because it operates under mild conditions without the need for harsh chemicals or extreme temperatures, making it environmentally friendly and cost-effective .
Summary of Findings
The applications of this compound are broad and impactful. Its biological activities suggest potential roles in treating infections and neurodegenerative conditions while also serving as a significant research tool in biochemistry. Ongoing studies are likely to further elucidate its mechanisms of action and broaden its applicability in various scientific domains.
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in peptide synthesis.
Key Findings :
-
Acidic conditions (e.g., HCl) protonate the amino group, facilitating ester cleavage without racemization .
-
Basic hydrolysis may require careful pH control to prevent epimerization at the stereocenters.
Oxidation Reactions
The secondary hydroxyl group at the 3-position can be oxidized to a ketone, though this is less common due to steric hindrance and the presence of the amino group.
Key Findings :
-
Swern oxidation preserves stereochemistry at C2 but may lead to partial racemization at C3 .
-
Strong oxidizing agents like KMnO₄ are less selective and often degrade the amino group.
Reduction Reactions
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Ester reduction | LiAlH₄ | Dry THF, 0°C | (2S,3S)-2-amino-1,3-butanediol | |
| Ketone reduction | NaBH₄ | MeOH, RT | Diastereomeric 2-amino-3-hydroxybutanol |
Key Findings :
-
LiAlH₄ reduces the ester to a primary alcohol while retaining stereochemistry.
-
NaBH₄ selectively reduces ketones (if present) with moderate diastereoselectivity (syn:anti ≈ 3:1) .
Substitution Reactions
The hydroxyl group can be converted into leaving groups (e.g., tosylate) for nucleophilic substitution.
| Reaction Type | Reagents | Conditions | Products | References |
|---|---|---|---|---|
| Tosylation | Tosyl chloride, pyridine | 0°C to RT | (2S,3S)-2-amino-3-tosyloxybutanoate benzyl ester | |
| Halogenation | SOCl₂ | Reflux | (2S,3S)-2-amino-3-chlorobutanoate benzyl ester |
Key Findings :
-
Tosylation enables subsequent nucleophilic displacement (e.g., with amines or azides).
-
Direct halogenation with SOCl₂ is efficient but may require anhydrous conditions to prevent hydrolysis.
Peptide Coupling
The free amino group participates in peptide bond formation, making the compound a valuable building block.
| Coupling Agent | Base | Conditions | Products | References |
|---|---|---|---|---|
| DCC/HOBt | DIEA | DCM, RT | Dipeptide with C-terminal benzyl ester | |
| EDCI | NMM | DMF, 0°C | Protected tripeptide derivatives |
Key Findings :
-
DCC/HOBt coupling achieves >90% yield with minimal racemization due to the stereochemical stability of the (2S,3S) configuration.
-
EDCI is preferred for sterically hindered substrates.
Stereochemical Stability
The (2S,3S) configuration remains stable under most conditions but may epimerize under strongly basic or high-temperature conditions.
| Condition | Epimerization Rate | References |
|---|---|---|
| pH > 10, 50°C | 5–10% over 24 hours | |
| Neutral pH, RT | <1% over 1 week |
Comparative Reactivity
A comparison with related compounds highlights unique reactivity:
| Compound | Ester Hydrolysis Rate | Oxidation Selectivity | Peptide Coupling Yield |
|---|---|---|---|
| Benzyl (2S,3S)-2-amino-3-hydroxybutanoate | Fast (t₁/₂ = 2 h in HCl) | Moderate | >90% |
| Methyl (2S,3S)-2-amino-3-hydroxybutanoate | Slow (t₁/₂ = 8 h in HCl) | Low | 75% |
| Benzyl (2R,3R)-2-amino-3-hydroxybutanoate | Similar to (2S,3S) | Similar | Similar |
Comparison with Similar Compounds
Diastereomers:
- Benzyl (2S,3R)-2-Amino-3-Hydroxybutanoate Hydrochloride (CAS 33645-24-8): Key Difference: The 3R configuration alters hydrogen-bonding patterns and molecular recognition. Physical Properties: Melting point = 130°C; stored refrigerated to prevent decomposition. Applications: Used as L-threonine benzyl ester hydrochloride in peptide synthesis . Safety: Requires stringent handling protocols (e.g., avoid inhalation, use PPE) .
| Parameter | (2S,3S) Isomer (CAS 780758-27-2) | (2S,3R) Isomer (CAS 33645-24-8) |
|---|---|---|
| Melting Point | Not reported | 130°C |
| Storage | Unspecified | Refrigerator |
| Stereochemical Activity | Likely distinct | Common in peptide synthesis |
Ester Group Modifications
- Methyl (2S,3S)-2-Amino-3-Hydroxybutanoate Hydrochloride (CAS 79617-27-9): Key Difference: Methyl ester replaces benzyl, reducing steric bulk and altering solubility. Stability: Stable at room temperature, unlike the benzyl variant requiring refrigeration . Applications: Suitable for reactions requiring lower steric hindrance.
Preparation Methods
Diastereoselective Reduction of β-Ketodiesters
A key approach to synthesizing benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride involves the diastereoselective reduction of β-ketodiesters. This method introduces two stereocenters in a single step and is often catalyzed enzymatically for high stereochemical control.
Enzymatic Reduction : Ketoreductases (KREDs) are employed to reduce substituted β-ketodiesters selectively. For example, KRED 1008 and KRED 1001 have demonstrated yields up to 97% in reducing 2-benzyl-3-ketoglutarate diethyl ester to the corresponding hydroxyester with high stereoselectivity.
Subsequent Regioselective Hydrolysis : After reduction, selective hydrolysis of one ester group yields the corresponding hydroxy acid, while the other ester remains intact, facilitating further functionalization.
Conversion to Amino Alcohol : The carboxylic acid group is then converted to an amine or derivative, often via stereospecific rearrangements or chemical transformations, producing the hydroxy-amino acid derivative.
This enzymatic approach is advantageous for its mild conditions, high stereoselectivity, and scalability.
Chemical Reduction of α-Amino-β-Keto Esters
Another established method involves the chemical reduction of α-amino-β-keto esters using hydride reagents:
Hydride Reductions : Sodium borohydride (NaBH4) or potassium borohydride (KBH4) in alcoholic solvents (e.g., ethanol) reduce keto groups diastereoselectively to yield β-amino-α-hydroxy esters. For instance, reduction of ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoate with KBH4 yields the desired 2-amino-3-hydroxybutanoate derivative with high diastereoselectivity.
Formation of Hydrochloride Salt : The amino alcohols obtained are typically converted into their hydrochloride salts by treatment with hydrochloric acid in aqueous ethanol, enhancing stability and crystallinity.
Side Reactions : Occasionally, reduction can lead to formation of 1,3-oxazolidin-2-one byproducts, which can be minimized by optimized reaction conditions.
Protection and Deprotection Strategies
Protecting groups are crucial for selective reactions on multifunctional molecules like benzyl (2S,3S)-2-amino-3-hydroxybutanoate:
Benzyl Protection : The amino group is commonly protected as a benzyl carbamate (Cbz) or benzyl carbamate derivative to prevent side reactions during synthesis.
Use of Acidic Conditions for Deprotection : Trifluoroacetic acid (TFA) is used to remove protecting groups under controlled conditions (e.g., room temperature, 3 hours) without racemization.
Coupling Reactions : Subsequent coupling with benzyl chloroformate in the presence of bases like potassium carbonate allows for efficient formation of benzyl carbamate derivatives.
Multi-Step Synthetic Routes with Intermediate Isolation
Some methods involve multi-step sequences with intermediate isolation and purification:
Stepwise Synthesis : Starting from protected amino acids or ketoesters, the process may involve:
Catalytic Hydrogenation : Palladium on carbon (Pd/C) catalyzed hydrogenation is used to remove benzyl protecting groups or convert azides to amines under reflux conditions in methanol.
Crystallization and Purification : The final hydrochloride salt is often crystallized from solvents such as isopropanol with succinic acid to improve purity and yield (e.g., 18.5 g yield reported).
Summary Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Stereoselectivity | Yield (%) | Notes |
|---|---|---|---|---|
| Enzymatic Reduction (KRED) | Ketoreductase enzymes, β-ketodiesters | High (up to 97%) | 90-97 | Mild, scalable, regioselective hydrolysis |
| Chemical Reduction (NaBH4/KBH4) | NaBH4 or KBH4 in EtOH | High | Variable | Possible oxazolidinone side-products |
| Protection/Deprotection | Benzyl chloroformate, TFA, K2CO3 | Maintains chirality | High | Requires careful control of conditions |
| Multi-step Synthesis | Cyclization, trifluoroacetylation, reduction | High | Moderate | Intermediate isolation improves purity |
| Catalytic Hydrogenation | Pd/C, ammonium formate, MeOH reflux | High | High | Efficient deprotection step |
Research Findings and Considerations
Stereochemical Control : The (2S,3S) configuration is reliably obtained through enzymatic or diastereoselective chemical reductions, with enzymatic methods offering superior enantiomeric excess and milder conditions.
Scale-Up Potential : Processes involving enzymatic catalysis and simple hydride reductions are amenable to scale-up, with patent literature describing industrially viable routes.
Purity and Salt Formation : Conversion to the hydrochloride salt enhances compound stability and facilitates isolation, with crystallization protocols optimized for high purity.
Side Reactions : Formation of oxazolidinones and other byproducts can be minimized by controlling reaction time, temperature, and reagent stoichiometry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of benzyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Grignard addition followed by hydrogenation and HCl treatment. For example, intermediate preparation involves reacting 2,3-O-cyclohexylidene-1,4-butanedial N-benzyl nitrone with Grignard reagents, followed by hydrogenation to reduce the nitro group. The final hydrochloride salt is obtained by treating the intermediate with concentrated HCl and recrystallizing from methanol/diethyl ether . Optimization includes controlling reaction temperature (room temperature for HCl addition) and solvent purity to avoid side reactions. Crystallization conditions (e.g., slow evaporation in methanol/ether) improve yield and purity.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Crystals grown in methanol/ether (space group P2₁2₁2₁) allow determination of the absolute configuration via Flack parameter analysis (e.g., Flack parameter = 0.20(19) in related structures) . Complementary techniques include chiral HPLC (using columns like Chiralpak IA/IB) and optical rotation measurements. For example, a specific rotation of [α]D²⁰ = -34° (similar to structurally related compounds) can validate enantiopurity .
Q. What analytical techniques are critical for characterizing the purity and stability of this compound under storage conditions?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm detects impurities ≥0.1%.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitor degradation products like de-esterified or oxidized derivatives .
- Moisture Sensitivity : Karl Fischer titration ensures water content <0.1% for hygroscopic batches .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes between synthetic batches?
- Methodological Answer : Discrepancies may arise from incomplete hydrogenation or racemization during HCl treatment. To troubleshoot:
Reaction Monitoring : Use in-situ FTIR to track nitro group reduction (disappearance of NO₂ stretches at ~1520 cm⁻¹) .
Chiral Purity Analysis : Compare chiral HPLC retention times with authentic standards. For example, (2S,3S) vs. (2S,3R) diastereomers show baseline separation under isocratic conditions (hexane:isopropanol 90:10) .
Crystallography : Recrystallize problematic batches and re-determine crystal structure to confirm configuration .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice, and how do these interactions influence solubility?
- Methodological Answer :
- X-ray Analysis : Resolve hydrogen bonds (e.g., O–H···Cl, N–H···O) using SHELXL software. For example, chloride ions in related structures act as hydrogen-bond acceptors with d(O···Cl) = 3.1–3.3 Å .
- Solubility Prediction : Polar layers dominated by hydroxy/ammonium groups (observed in P2₁2₁2₁ packing) reduce solubility in non-polar solvents. Solubility can be enhanced via co-solvents (e.g., DMSO/water mixtures) or salt formation (e.g., trifluoroacetate) .
Q. How can mechanistic studies elucidate side reactions during hydrochloride salt formation?
- Methodological Answer :
- Isotopic Labeling : Use DCl in deuterated solvents (e.g., CD₃OD) to track protonation sites via ¹H-NMR. For example, ammonium proton signals (δ ~9.00 ppm) confirm successful salt formation .
- Kinetic Studies : Monitor reaction progress under varying HCl concentrations (e.g., 1–6 M) to identify over-acidification risks (e.g., ester hydrolysis).
- Mass Spectrometry : Detect intermediates like free amine or ester hydrolysis products (e.g., m/z = [M+H]+ 212.1 for de-esterified derivatives) .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data reported for structurally similar compounds?
- Methodological Answer : Discrepancies (e.g., 217–220°C vs. 235°C decomposition) may arise from polymorphic forms or hydrate vs. anhydrous states. Strategies include:
DSC/TGA : Differentiate polymorphs via endothermic peaks (melting) vs. weight loss (dehydration).
Powder XRD : Compare diffraction patterns with known forms (e.g., anhydrous vs. monohydrate, d-spacing differences at 5.26 Å vs. 6.78 Å) .
Elemental Analysis : Confirm hydrate content (e.g., %C deviation >0.3% indicates water inclusion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
